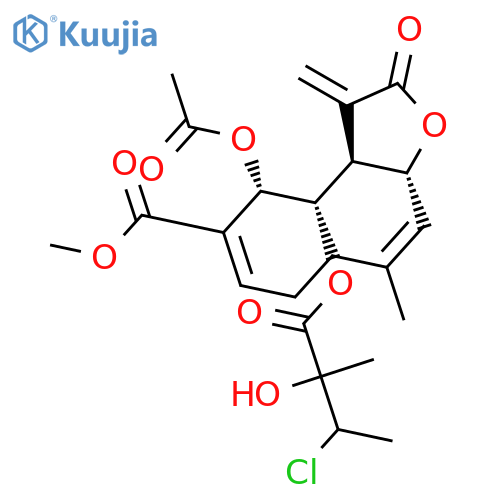Cas no 24694-80-2 (Chlorouvedalin)

Chlorouvedalin structure
商品名:Chlorouvedalin
Chlorouvedalin 化学的及び物理的性質
名前と識別子
-
- Chlorouvedalin
- 1-Octen-4-yne
- [ "" ]
- 24694-80-2
- methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
- AKOS032948247
-
- インチ: InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1
- InChIKey: ICBXOVYWGIDVQO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2
計算された属性
- せいみつぶんしりょう: 484.15000
- どういたいしつりょう: 484.1500102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 906
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 0.8±0.1 g/cm3
- ふってん: 110.8±9.0 °C at 760 mmHg
- フラッシュポイント: 8.2±12.9 °C
- PSA: 125.43000
- LogP: 2.14550
- じょうきあつ: 27.5±0.1 mmHg at 25°C
Chlorouvedalin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Chlorouvedalin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3645-5 mg |
Chlorouvedalin |
24694-80-2 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN3645-1 ml * 10 mm |
Chlorouvedalin |
24694-80-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
| TargetMol Chemicals | TN3645-1 mL * 10 mM (in DMSO) |
Chlorouvedalin |
24694-80-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN3645-5mg |
Chlorouvedalin |
24694-80-2 | 5mg |
¥ 4280 | 2024-07-20 |
Chlorouvedalin 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
24694-80-2 (Chlorouvedalin) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
